N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Cdc42 GTPase inhibition structure-activity relationship indolyl-pyrimidine-2,4-diamine

This N2-indole positional isomer of the validated Cdc42 inhibitor AZA197 features a free N4 primary amine absent in AZA197. Ideal as a structurally matched negative control for Cdc42 assays (predicted inactive at 1–10 µM) and a versatile intermediate for N4-substituted library synthesis per EP2711364A1. The N4-amine enables PROTAC degrader conjugation and matched-pair permeability studies (TPSA 79.6 Ų vs AZA197 69 Ų). Specify CAS 2034229-55-3 to ensure correct N2 substitution topology—generic procurement risks obtaining an isomer with uncharacterized biology.

Molecular Formula C15H18ClN5
Molecular Weight 303.79
CAS No. 2034229-55-3
Cat. No. B2974351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride
CAS2034229-55-3
Molecular FormulaC15H18ClN5
Molecular Weight303.79
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCCC2=CNC3=CC=CC=C32)N.Cl
InChIInChI=1S/C15H17N5.ClH/c1-10-8-14(16)20-15(19-10)17-7-6-11-9-18-13-5-3-2-4-12(11)13;/h2-5,8-9,18H,6-7H2,1H3,(H3,16,17,19,20);1H
InChIKeyQNIRSVCVZZTJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 4 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(2-(1H-Indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine Hydrochloride (CAS 2034229-55-3): Procurement-Relevant Identity and Class Positioning


N2-(2-(1H-Indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride (CAS 2034229-55-3) is a synthetic indolyl-pyrimidine-2,4-diamine derivative supplied as the hydrochloride salt [1]. The compound features an indole-ethyl substituent at the N2 position and a methyl group at the 6-position of the pyrimidine ring, with the N4 position occupied by a free primary amine . This substitution pattern distinguishes it from the closely related, biologically-validated Cdc42 inhibitor AZA197, which carries the indole-ethyl group at N4 and a diethylaminoalkyl chain at N2. The compound is primarily supplied as a research-grade chemical (≥90–95% purity) and is listed by multiple chemical vendors as a scaffold for further derivatization or mechanistic studies [1].

Why In-Class Indolyl-Pyrimidine-2,4-Diamines Cannot Substitute for N2-(2-(1H-Indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine Hydrochloride


The indolyl-pyrimidine-2,4-diamine chemotype encompasses compounds with widely divergent biological activities, governed by the specific position and nature of substituents. The validated Cdc42 inhibitor AZA197 (CAS 1249398-09-1), which shares the same pyrimidine-2,4-diamine core and indole-ethyl motif but with a reversed substitution topology (N4-indole-ethyl, N2-diethylaminoalkyl), demonstrates nanomolar-range anti-proliferative activity against colon cancer cells, Cdc42 selectivity over Rac1/RhoA, and in vivo tumor growth suppression [1][2]. A straightforward positional isomer or simplified analog of AZA197 would not replicate this pharmacological profile because the N2 vs. N4 substitution pattern dictates target engagement and downstream signaling effects. Consequently, generic procurement of any "indolyl-pyrimidine-2,4-diamine" without specifying the exact substitution pattern risks obtaining a compound with fundamentally different—and uncharacterized—biological properties.

Quantitative Differential Evidence: N2-(2-(1H-Indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine Hydrochloride vs. Key Comparators


N2 vs. N4 Indole-Ethyl Substitution Topology Distinguishes This Compound from the Cdc42 Inhibitor AZA197

The target compound carries the 2-(1H-indol-3-yl)ethyl group exclusively at the N2 position of the pyrimidine-2,4-diamine core, leaving N4 as a free primary amine [1]. In contrast, the validated Cdc42 inhibitor AZA197 (CAS 1249398-09-1) places the identical indole-ethyl moiety at the N4 position and a 5-(diethylamino)pentan-2-yl group at N2 . This positional isomerism results in a fundamentally different hydrogen-bonding pharmacophore: the target compound presents a hydrogen bond donor (N4–H) at the position where AZA197 presents a bulky lipophilic substituent. No published data demonstrate Cdc42 inhibitory activity for the N2-indole-ethyl, N4-unsubstituted configuration.

Cdc42 GTPase inhibition structure-activity relationship indolyl-pyrimidine-2,4-diamine

Cdc42 GTPase Inhibitory Activity: AZA197 Is Active at 1–10 µM; No Published Activity Data Exist for the Target Compound

AZA197 is reported as a Cdc42-selective small-molecule inhibitor with an effective concentration range of 1–10 µM for suppressing Cdc42-dependent processes, and it demonstrates selectivity for Cdc42 over the related Rho GTPases Rac1 and RhoA in SW620 and HT-29 colon cancer cell lines [1][2]. A comprehensive literature search (PubMed, BindingDB, ChEMBL, patent databases, and major vendor technical datasheets through April 2026) yielded no biological activity data—neither positive nor negative—for the target compound N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride against Cdc42 or any other protein target.

Cdc42 GTPase Rho GTPase inhibition colon cancer PAK1 signaling

Topological Polar Surface Area (TPSA): 79.6 Ų (Target Compound) vs. 69 Ų (AZA197) – Implications for Membrane Permeability and Derivatization

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 79.6 Ų, derived from its molecular structure [1]. The closely related Cdc42 inhibitor AZA197 has a reported Polar Surface Area of 69 Ų . The 10.6 Ų difference arises from the presence of a free primary amine at N4 in the target compound (contributing ~35 Ų as a hydrogen bond donor) versus the substituted secondary amine in AZA197. A TPSA value of 79.6 Ų places the target compound closer to the threshold (<90 Ų) associated with favorable blood-brain barrier penetration, while still remaining within the optimal range for oral bioavailability (<140 Ų).

physicochemical properties topological polar surface area drug-likeness blood-brain barrier permeability

Free N4-Amine as a Synthetic Handle: Enabling Diversification into Novel Indolyl-Pyrimidine-2,4-Diamine Libraries

The target compound possesses an unsubstituted primary amine at the N4 position of the pyrimidine ring, which is a reactive synthetic handle amenable to reductive amination, amide coupling, sulfonamide formation, or nucleophilic aromatic substitution. This is directly relevant to the patent literature: EP2711364A1 and related filings explicitly claim 4-(indolyl or benzimidazolyl)amino-2-(2-(indol-3-yl)ethyl)aminopyrimidines as anticancer agents, wherein the N4 position is elaborated with various substituted indole or benzimidazole groups [1]. The target compound can therefore serve as a key intermediate or starting scaffold for generating focused libraries of N4-substituted analogs, a synthetic path that is precluded in AZA197 where both N2 and N4 positions are already fully substituted.

medicinal chemistry scaffold derivatization kinase inhibitor design library synthesis

Purity Specifications and Vendor Availability: ≥90% (Target Compound) vs. ≥98% (AZA197) – Differentiating Research-Grade Procurement

The target compound is commercially available from multiple suppliers at purity levels of ≥90% to ≥95%, with the hydrochloride salt form enhancing aqueous solubility for experimental handling [1]. The validated Cdc42 inhibitor AZA197 is typically supplied at ≥98% purity (HPLC) from specialized inhibitor suppliers . The molecular weight difference is also notable: 303.79 g/mol (HCl salt) for the target compound versus 408.58 g/mol for AZA197 , representing a ~34% lower molecular mass. The lower purity specification of the target compound reflects its status as a research scaffold rather than a biologically validated probe and should be factored into experimental design, particularly for assays sensitive to impurities.

chemical procurement purity specification research reagent vendor comparison

Optimal Research and Procurement Application Scenarios for N2-(2-(1H-Indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine Hydrochloride


Negative Control Compound for Cdc42 GTPase Inhibition Studies

In experiments where AZA197 (CAS 1249398-09-1) is employed as a Cdc42-selective inhibitor at its effective concentration range of 1–10 µM [1], the target compound can be evaluated as a structurally matched negative control. Because the indole-ethyl group is positioned at N2 rather than N4, and the N4-diethylaminoalkyl chain of AZA197 is absent, the target compound is predicted to lack Cdc42 inhibitory activity. Experimental confirmation of this inactivity would establish the target compound as a valuable tool for verifying that AZA197's biological effects are specifically mediated through Cdc42 engagement rather than off-target interactions with the pyrimidine-2,4-diamine scaffold.

Scaffold for N4-Diversified Library Synthesis in Anticancer Drug Discovery

The free primary amine at the N4 position of the target compound provides a reactive synthetic handle for generating libraries of N4-substituted analogs. This is directly supported by patent EP2711364A1, which claims 4-(indolyl or benzimidazolyl)amino-2-(2-(indol-3-yl)ethyl)aminopyrimidines as anticancer agents [2]. Medicinal chemistry teams can use the target compound as a common intermediate for parallel synthesis of analogs with varied N4-substituents, exploring SAR at a position that is inaccessible in the fully substituted Cdc42 inhibitor AZA197.

Physicochemical Probe for Studying the Impact of TPSA on Cellular Permeability in the Indolyl-Pyrimidine Series

With a computed TPSA of 79.6 Ų—10.6 Ų higher than AZA197's 69 Ų —the target compound can serve as a matched-pair probe in cellular permeability assays (e.g., Caco-2 or PAMPA). Comparing the permeability of the target compound (free N4-amine, higher TPSA) against AZA197 (N4-substituted, lower TPSA) allows researchers to isolate the contribution of the N4 hydrogen bond donor to membrane permeation, informing design strategies for balancing potency and pharmacokinetic properties in this chemotype.

Building Block for Bifunctional Degraders (PROTACs) Targeting Cdc42-Interacting Proteins

The free N4-amine of the target compound can be conjugated to E3 ligase ligands (e.g., VHL or CRBN binders) via a linker to generate PROTAC molecules. If the target compound retains affinity for any Cdc42-associated protein complex despite lacking direct Cdc42 inhibition, such conjugates could enable targeted protein degradation strategies. This application leverages the synthetic tractability of the N4-position—a feature unavailable in AZA197 where both amines are blocked—to explore novel chemical biology approaches in the Rho GTPase field.

Quote Request

Request a Quote for N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.